2,3,4,5,6,7-Hexahydro-1H-inden-5-ol

Description

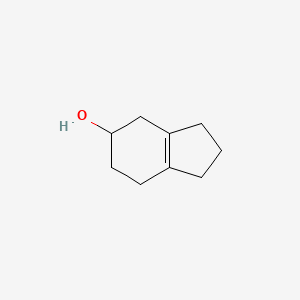

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol (C₁₂H₁₈O) is a bicyclic alcohol characterized by a hydroxyl (-OH) group attached to the 5th carbon of a partially hydrogenated indene ring system. Its structure combines a fused cyclohexene and cyclopentane moiety, with the hydroxyl group introducing polarity and hydrogen-bonding capacity .

Properties

IUPAC Name |

2,3,4,5,6,7-hexahydro-1H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMHEZBFMHGDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)CC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70776987 | |

| Record name | 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14661-60-0 | |

| Record name | 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70776987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol typically involves the hydrogenation of indene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved efficiency. The use of high-pressure hydrogenation reactors with catalysts like Pd/C or nickel-based catalysts is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Further hydrogenated derivatives.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The hydroxyl group (-OH) in the compound can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analog 1: 4,7-Methano-1H-inden-5-ol

- Structure: Features a methano bridge (CH₂) between carbons 4 and 7, creating additional ring strain and altering spatial geometry compared to the target compound .

- The hydroxyl group position (C5) remains conserved, but steric effects from the bridge may hinder reactivity.

- Synthesis: Not explicitly detailed, but similar hydrogenation or cyclization strategies may apply.

Structural Analog 2: 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS 22118-00-9)

- Structure : Ketone analog (C₉H₁₂O) with a carbonyl group at C1 instead of a hydroxyl group .

- Key Differences :

- Boiling Point : 124–125°C at 17 Torr, lower than typical alcohols due to reduced hydrogen bonding .

- Density : 1.0437 g/cm³, reflecting lower polarity compared to the hydroxylated target compound .

- Reactivity : The ketone is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the target alcohol may undergo oxidation or esterification.

- Applications : Used in organic synthesis as a precursor for fragrances or pharmaceuticals .

Structural Analog 3: 6-(tert-Butyl)-2,3-dihydro-1H-inden-5-ol (CAS 1623-09-2)

- Structure : Incorporates a bulky tert-butyl group at C6, increasing molecular weight (C₁₃H₁₈O) and lipophilicity .

- LogP: Higher hydrophobicity (predicted via XlogP) compared to the target compound, suggesting better membrane permeability in biological systems .

- Applications: Potential use in antioxidants or surfactants due to its steric shielding and stability .

Structural Analog 4: 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Boiling Point (°C) | Density (g/cm³) | Key Feature |

|---|---|---|---|---|---|---|

| 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol | C₁₂H₁₈O | 178.27 | -OH | N/A | N/A | Bicyclic alcohol |

| 4,7-Methano-1H-inden-5-ol | C₁₂H₁₈O | 178.27 | -OH, CH₂ bridge | N/A | N/A | Methano bridge-induced strain |

| 2,3,4,5,6,7-Hexahydro-1H-indene-1-one | C₉H₁₂O | 136.19 | C=O | 124–125 (17 Torr) | 1.0437 | Ketone reactivity |

| 6-(tert-Butyl)-2,3-dihydro-1H-inden-5-ol | C₁₃H₁₈O | 190.28 | -OH, tert-butyl | N/A | N/A | Enhanced lipophilicity |

| 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol | C₁₆H₁₆O₂ | 240.29 | -OCH₂C₆H₅ | N/A | N/A | Protected hydroxyl group |

Research Implications and Gaps

- Synthesis: The target compound may be synthesized via hydrogenation of indenol derivatives (e.g., analogous to methods in ) or enzymatic reduction of ketones (e.g., 2,3,4,5,6,7-Hexahydro-1H-indene-1-one) .

- Applications: Potential uses in agrochemicals, fragrances, or pharmaceuticals, leveraging its polar -OH group for solubility and derivatization.

- Data Gaps : Experimental data on boiling point, solubility, and biological activity for the target compound are absent in the evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.